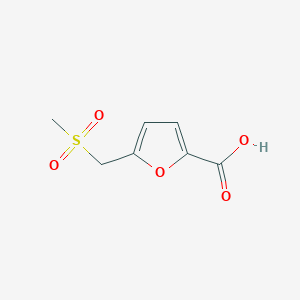
2-(Ethylsulfanyl)-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfanyl)-4-fluoroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 2-ethylsulfanyl-4-fluoroaniline or EFA, and its molecular formula is C8H10FNS.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-4-fluoroaniline is not well understood. However, studies have suggested that it may exert its biological activity through the inhibition of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to exhibit antitumor activity against various cancer cell lines, such as MCF-7 and HepG2. In addition, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(Ethylsulfanyl)-4-fluoroaniline in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for the research on 2-(Ethylsulfanyl)-4-fluoroaniline. One of the potential areas of research is the development of new synthetic methods for this compound, which may improve its yield and purity. Another area of research is the investigation of its potential applications in drug discovery, particularly for the treatment of bacterial infections and cancer. Additionally, the development of new formulations and delivery systems may enhance its bioavailability and efficacy in various applications.
Synthesis Methods
The synthesis of 2-(Ethylsulfanyl)-4-fluoroaniline can be achieved through various methods. One of the commonly used methods is the nucleophilic aromatic substitution reaction of 4-fluoroaniline with ethanethiol. This reaction takes place in the presence of a base, such as sodium hydroxide, and yields this compound as the final product. Another method involves the reaction of 4-fluoronitrobenzene with ethanethiol, followed by the reduction of the nitro group to an amino group using a reducing agent, such as iron powder.
Scientific Research Applications
2-(Ethylsulfanyl)-4-fluoroaniline has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been investigated for its antimicrobial, antitumor, and anti-inflammatory properties. In organic synthesis, it has been used as a building block for the synthesis of various compounds, such as dyes and pharmaceuticals. In materials science, it has been used as a precursor for the synthesis of metal sulfide nanoparticles.
properties
IUPAC Name |
2-ethylsulfanyl-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNS/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGVIHPTVZRLHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC(=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455642.png)



![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2455648.png)
![3-chloro-2-[(4-nitro-1H-pyrazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2455650.png)


![Ethyl 2-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2455654.png)
![N-(3-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2455655.png)


![2-[4-(4-Amino-phenyl)-piperazin-1-yl]-ethanol dihydrochloride](/img/no-structure.png)